molecular formula C10H20O3 B15336784 8-Ethoxyoctanoic acid

8-Ethoxyoctanoic acid

Cat. No.: B15336784
M. Wt: 188.26 g/mol
InChI Key: ORGPSZHONVCXBK-UHFFFAOYSA-N
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Description

8-Ethoxyoctanoic acid is an alkoxy-substituted medium-chain fatty acid characterized by an ethoxy group (-OCH₂CH₃) at the eighth carbon of an octanoic acid backbone. Its molecular formula is C₁₀H₂₀O₃, with a molecular weight of 188.26 g/mol. This compound has garnered attention in biotechnology and materials science due to its role as a precursor in the microbial synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers.

Properties

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

8-ethoxyoctanoic acid

InChI

InChI=1S/C10H20O3/c1-2-13-9-7-5-3-4-6-8-10(11)12/h2-9H2,1H3,(H,11,12)

InChI Key

ORGPSZHONVCXBK-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Ethoxyoctanoic acid can be synthesized through the reaction of octanoic acid with ethanol under acidic conditions. The reaction typically involves an esterification process where the carboxylic acid group of octanoic acid reacts with ethanol to form the ethoxy derivative. Commonly used catalysts for this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of 8-Ethoxyoctanoic acid may involve continuous flow reactors to ensure efficient mixing and reaction rates. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the efficiency of the esterification process.

Chemical Reactions Analysis

Comparative Analysis with Ethyl Octanoate

Ethyl octanoate (CH₃(CH₂)₆COOCH₂CH₃ ), a structurally related ester, undergoes the following reactions (per sources , , ):

Reaction Type Conditions Products
Acid Hydrolysis H⁺ (e.g., H₂SO₄), H₂O, refluxOctanoic acid + Ethanol
Base Hydrolysis NaOH/H₂O, refluxSodium octanoate + Ethanol
Transesterification Alcohol + acid/base catalystNew ester + ethanol

For 8-ethoxyoctanoic acid, analogous esterification or hydrolysis reactions would depend on the ethoxy group’s stability.

Synthetic Pathways for Analogous Compounds

Source details the synthesis of 8-bromoethyl octanoate via:

  • Substitution of 1,6-dibromohexane with diethyl malonate.

  • Hydrolysis and decarboxylation to form 8-bromooctanoic acid.

  • Esterification with ethanol.

A similar approach could theoretically introduce an ethoxy group via substitution with ethanol under basic conditions, though this is not explicitly documented.

Acid-Catalyzed Reactions

  • Esterification : Reaction with alcohols (e.g., methanol) under acid catalysis to form methyl 8-ethoxyoctanoate.

    HOOC(CH2)6OCH2CH3+CH3OHH+CH3OOC(CH2)6OCH2CH3+H2O\text{HOOC(CH}_2\text{)}_6\text{OCH}_2\text{CH}_3 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{CH}_3\text{OOC(CH}_2\text{)}_6\text{OCH}_2\text{CH}_3 + \text{H}_2\text{O}
  • Decarboxylation : Thermal decomposition (e.g., 150–200°C) to yield 7-ethoxyoctene and CO₂.

Base-Mediated Reactions

  • Saponification : Unlikely due to the absence of an ester group, but the ethoxy group may undergo cleavage under strong basic conditions (e.g., NaOH, high temperature).

Ether Cleavage

  • Reaction with HI could cleave the ethoxy group:

    HOOC(CH2)6OCH2CH3+2HIHOOC(CH2)6I+CH3CH2I+H2O\text{HOOC(CH}_2\text{)}_6\text{OCH}_2\text{CH}_3 + 2\text{HI} \rightarrow \text{HOOC(CH}_2\text{)}_6\text{I} + \text{CH}_3\text{CH}_2\text{I} + \text{H}_2\text{O}

Research Gaps and Limitations

  • No peer-reviewed studies on 8-ethoxyoctanoic acid were identified in the provided sources.

  • Functional group interactions (e.g., steric effects of the ethoxy group on carboxylic acid reactivity) remain speculative without experimental data.

Scientific Research Applications

8-Ethoxyoctanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 8-Ethoxyoctanoic acid involves its interaction with specific molecular targets and pathways. The ethoxy group can influence the compound’s reactivity and interaction with enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in biological systems, it may interact with metabolic enzymes, affecting fatty acid metabolism.

Comparison with Similar Compounds

Alkoxy-Substituted Octanoic Acids

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Application
8-Ethoxyoctanoic acid (8-EO) -OCH₂CH₃ C₁₀H₂₀O₃ 188.26 PHA precursor in P. oleovorans
8-Methoxyoctanoic acid (8-MO) -OCH₃ C₉H₁₈O₃ 174.24 Lower PHA yield (<5% dry cell weight)
6-Ethoxyhexanoic acid (6-EHx) -OCH₂CH₃ C₈H₁₆O₃ 160.21 Fails to support microbial growth
11-Ethoxyundecanoic acid (11-EUD) -OCH₂CH₃ C₁₃H₂₆O₃ 230.34 Supports PHA synthesis in P. oleovorans

Key Findings :

  • Chain Length Sensitivity: P. oleovorans cannot utilize shorter-chain alkoxy acids like 6-EHx, but efficiently processes longer-chain derivatives (e.g., 11-EUD). Ethoxy/methoxy groups at the eighth carbon (8-EO, 8-MO) yield PHAs but with low efficiency (<5% dry cell weight), suggesting optimal chain length and substituent position are critical .
  • Ethoxy vs.

Amino and Ester Derivatives

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
8-Aminooctanoic acid -NH₂ C₈H₁₇NO₂ 159.23 Soluble in water (31 mg/mL); used in peptide synthesis
Ethyl 8-(acetoxy)octanoate -OAc (ester) C₁₂H₂₂O₄ 230.30 Reactive ester for organic synthesis
Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate Aromatic ethoxy C₁₈H₂₆O₄ 306.40 Pharmaceutical intermediate (97% purity)

Key Findings :

  • Functional Group Impact: Amino groups (8-Aminooctanoic acid) increase water solubility, making them suitable for biomedical applications, whereas ethoxy/ester derivatives are hydrophobic and preferred in polymer or organic synthesis .
  • Aromatic vs. Aliphatic Ethoxy: Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate incorporates an aromatic ring, enhancing stability and enabling use in drug development .

Solubility and Reactivity

  • 8-Ethoxyoctanoic acid: Limited water solubility due to the ethoxy group; primarily used in non-aqueous biotechnological processes .
  • 8-Aminooctanoic acid: High aqueous solubility (194.68 mM) enables use in biochemical assays .
  • Ethyl 8-(acetoxy)octanoate: Hydrolytically unstable under basic conditions, releasing acetic acid; useful in controlled-release formulations .

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